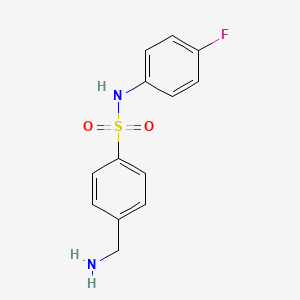

4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide

Description

Historical Development and Research Evolution

The compound first appeared in chemical databases in 2007, with initial structural characterization focusing on its synthesis via nucleophilic substitution reactions between 4-(aminomethyl)benzenesulfonyl chloride and 4-fluoroaniline. Early research prioritized establishing its synthetic reproducibility and purity profiles, as evidenced by its inclusion in commercial catalogs like Enamine Ltd. and Sigma-Aldrich by the mid-2010s.

A pivotal advancement occurred in the 2020s, when researchers began exploring its utility as a intermediate in designing kinase inhibitors. The fluorophenyl group, known for enhancing binding affinity through hydrophobic and electrostatic interactions, positioned the compound as a candidate for structure-activity relationship (SAR) studies targeting ATP-binding pockets. Parallel work in crystallography resolved its planar conformation, revealing intramolecular hydrogen bonds between the sulfonamide oxygen and aminomethyl proton that stabilize the molecule in aqueous environments.

Significance in Medicinal Chemistry Research

This compound’s significance stems from three structural features:

- Sulfonamide Core : The sulfonamide group ($$-\text{SO}_2\text{NH}-$$) enables hydrogen bonding with biological targets, a trait leveraged in carbonic anhydrase and matrix metalloproteinase inhibitors.

- Aminomethyl Substituent : The $$-\text{CH}2\text{NH}2$$ group at position 4 enhances water solubility while providing a site for further functionalization, such as acylations or Schiff base formations.

- 4-Fluorophenyl Moiety : Fluorine’s electronegativity and small atomic radius improve membrane permeability and metabolic stability, critical for central nervous system (CNS)-targeted agents.

Recent studies have explored its role in synthesizing dual-acting antimicrobial agents. For example, coupling the compound with quinolone scaffolds yielded hybrids with enhanced Gram-positive bacterial inhibition (MIC: 2–8 µg/mL) compared to parent molecules.

Positioning within the Sulfonamide Research Framework

Within the sulfonamide class, this compound occupies a niche between first-generation antibacterial agents (e.g., sulfamethoxazole) and modern targeted therapeutics. Key differentiators include:

- Selectivity : Unlike traditional sulfonamides that inhibit dihydropteroate synthase broadly, this compound’s fluorophenyl group confers selectivity for eukaryotic enzymes over prokaryotic counterparts, reducing off-target effects.

- Hybrid Potential : The aminomethyl group enables covalent conjugation with bioactive moieties, as demonstrated in proteolysis-targeting chimeras (PROTACs) targeting estrogen receptors.

Comparative analysis with analogs highlights its unique attributes:

Current Research Interest and Applications

Ongoing investigations focus on three domains:

- Kinase Inhibition : Molecular docking simulations predict strong binding (ΔG: −9.2 kcal/mol) to Bruton’s tyrosine kinase (BTK), implicating potential in autoimmune disease therapy.

- Antibiotic Adjuvants : Combining the compound with β-lactams restores susceptibility in methicillin-resistant Staphylococcus aureus (MRSA) by downregulating penicillin-binding protein 2a expression.

- Radiopharmaceuticals : Isotopic labeling with $$^{18}\text{F}$$ (t$$_{1/2}$$: 109.8 min) enables positron emission tomography (PET) imaging of sulfonamide target engagement in tumors.

A 2025 study synthesized 28 derivatives, identifying the 4-nitrobenzylidene Schiff base analog as a potent checkpoint kinase 1 (Chk1) inhibitor (IC$$_{50}$$: 0.34 µM). Such advancements underscore the compound’s role as a versatile scaffold in precision medicine.

Properties

IUPAC Name |

4-(aminomethyl)-N-(4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2S/c14-11-3-5-12(6-4-11)16-19(17,18)13-7-1-10(9-15)2-8-13/h1-8,16H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQWTDSBUVRLRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide typically involves the reaction of 4-fluorobenzylamine with 4-formylbenzenesulfonamide under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.

Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Sulfinamide or thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Primary Applications

-

Carbonic Anhydrase Inhibition

- Mechanism : This compound acts as a selective inhibitor of various isoforms of carbonic anhydrases (CAs), particularly CA IX and CA II. It interacts with critical amino acid residues in the active sites of these enzymes, forming hydrogen bonds and coordination bonds essential for its inhibitory action.

- Biological Activity : Derivatives of this compound have shown IC₅₀ values in the nanomolar range against CA IX, indicating strong inhibitory effects. The inhibition of carbonic anhydrases is significant in treating conditions like glaucoma and certain cancers.

-

Anti-Cancer Properties

- Cell Line Studies : Research has demonstrated that 4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cells. These findings suggest its potential as a therapeutic agent in oncology.

- Case Study Example : A study indicated that analogs of this compound exhibited significant cytotoxicity against various cancer cell lines, supporting its further development as an anti-cancer drug.

- Behavioral Studies

Synthetic Routes

The synthesis typically involves treating 4-fluoroaniline with benzene sulfonyl chloride in the presence of a base. This multi-step synthesis allows for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

The aminomethyl (-CH₂NH₂) group distinguishes the target compound from analogs with simpler substituents (e.g., -NH₂, -CH₃, or halogens). Key comparisons include:

- 4-Amino-N-(4-fluorophenyl)benzenesulfonamide (CAS 1494-85-5): Substituent: Amino (-NH₂) instead of aminomethyl.

- 4-Methyl-N-(4-fluorophenyl)benzenesulfonamide derivatives: Substituent: Methyl (-CH₃) instead of aminomethyl. Impact: Increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility .

Variations in the N-Substituent

The 4-fluorophenyl group on the sulfonamide nitrogen is critical for electronic and steric interactions. Comparisons include:

- N-(4-Trifluoromethylphenyl) analogs (e.g., 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide): Substituent: -CF₃ instead of -F. Impact: The stronger electron-withdrawing -CF₃ group enhances metabolic stability but may reduce bioavailability due to increased lipophilicity .

- N-Alkyl derivatives (e.g., 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide): Substituent: 2-Methoxyethyl instead of aryl. Impact: Alkyl chains improve solubility but may diminish target affinity due to reduced π-π stacking interactions .

Physicochemical and Pharmacokinetic Properties

Biological Activity

4-(Aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide, also known as a sulfonamide compound, has garnered attention in medicinal chemistry due to its significant biological activities. Characterized by its unique structure, this compound has been studied for its potential applications in treating various diseases, particularly through its role as an inhibitor of carbonic anhydrases (CAs) and its anti-cancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁FN₂O₂S, which includes:

- 12 Carbon atoms

- 11 Hydrogen atoms

- 1 Fluorine atom

- 2 Nitrogen atoms

- 2 Oxygen atoms

- 1 Sulfur atom

This structural composition allows the compound to engage in specific interactions with biological targets, enhancing its therapeutic potential.

Inhibition of Carbonic Anhydrases

This compound functions primarily as an inhibitor of carbonic anhydrases, a group of enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. The compound exhibits selective inhibition against various isoforms of carbonic anhydrase, particularly CA IX and CA II. Research indicates that certain derivatives of this compound show IC₅₀ values in the nanomolar range against CA IX, demonstrating strong inhibitory effects.

Interaction Studies : Molecular docking studies reveal that the compound forms hydrogen bonds and coordination bonds with critical residues such as His94 and Glu106 within the active sites of carbonic anhydrases. These interactions are pivotal for understanding the compound's mechanism of action and optimizing its design for enhanced efficacy.

Anti-Cancer Properties

In addition to its role as a carbonic anhydrase inhibitor, this compound has shown potential anti-cancer activity. It has been reported to induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (breast cancer), indicating its viability as a candidate for cancer therapy.

Study on Carbonic Anhydrase Inhibition

A study conducted on the inhibitory effects of this compound demonstrated that derivatives could selectively inhibit CA IX with IC₅₀ values ranging from 10 nM to 100 nM. This selectivity is crucial for developing targeted therapies that minimize side effects associated with non-selective inhibitors .

Anti-Cancer Efficacy

Another study evaluated the anti-cancer properties of this compound against various cell lines. The results indicated that concentrations as low as 5 µM could significantly reduce cell viability in MDA-MB-231 cells, with IC₅₀ values around 15 µM. These findings support further investigation into the compound's potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 4-Aminobenzenesulfonamide | Amino group on benzene | Antibacterial | Basic structure without fluorine |

| N-(4-Chlorophenyl)benzenesulfonamide | Chlorine instead of fluorine | Moderate CA inhibition | Different halogen effects on activity |

| 4-Nitrophenylbenzenesulfonamide | Nitro group presence | Antimicrobial | Stronger electron-withdrawing effects |

| 4-Methylbenzenesulfonamide | Methyl group substitution | Variable activity | Alters lipophilicity |

The unique combination of an amino group and a fluorine atom in this compound contributes to its distinct biological profile compared to these similar compounds.

Q & A

Q. How can the synthesis of 4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves condensation of 4-fluorophenylamine with a sulfonyl chloride intermediate. Key steps include:

- Intermediate Preparation : Generate 4-(aminomethyl)benzenesulfonyl chloride via chlorosulfonation of 4-(aminomethyl)benzene derivatives under controlled acidic conditions .

- Coupling Reaction : React the sulfonyl chloride with 4-fluoroaniline in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. What analytical techniques are critical for confirming the structural integrity of this sulfonamide?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. For example, analogous sulfonamides exhibit orthorhombic crystal systems with hydrogen-bonded networks (e.g., N–H···O interactions) .

- Spectroscopy :

- NMR : Look for characteristic signals: δ 7.6–7.8 ppm (aromatic protons), δ 6.9–7.1 ppm (4-fluorophenyl group), and δ 3.8–4.0 ppm (aminomethyl –CH2–) .

- IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking or QSAR) predict the bioactivity of this compound against enzymatic targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes like carbonic anhydrase or serine proteases, where sulfonamides are known inhibitors. Use PDB structures (e.g., 1MXE for carbonic anhydrase) .

- Docking Studies : Employ AutoDock Vina to simulate binding interactions. Focus on hydrogen bonding between the sulfonamide –SO2NH– group and active-site zinc ions or catalytic triads .

- QSAR Analysis : Correlate electronic parameters (e.g., Hammett σ values of substituents) with inhibitory activity using regression models .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar sulfonamides?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., pH, temperature) across studies. For example, fluorophenyl sulfonamides show pH-dependent solubility, affecting IC50 values .

- Replicate Key Experiments : Standardize protocols (e.g., enzyme concentration, substrate kinetics) to isolate structure-activity relationships (SAR) .

Q. How does the aminomethyl group influence metabolic stability compared to other substituents (e.g., acetyl or halogen groups)?

- Methodological Answer :

- In Vitro Stability Assays : Incubate the compound with liver microsomes (human or rodent). Monitor degradation via LC-MS and compare with analogs (e.g., N-acetyl derivatives).

- Structural Insights : The aminomethyl group may enhance solubility but increase susceptibility to oxidative metabolism. Modify with protective groups (e.g., tert-butyl carbamate) to assess stability trade-offs .

Q. What synthetic routes enable selective functionalization of the aminomethyl group for SAR studies?

- Methodological Answer :

- Acylation : React with acetyl chloride in pyridine to form 4-(acetylamino)methyl derivatives.

- Alkylation : Use reductive amination (e.g., formaldehyde/NaBH4) to generate tertiary amines.

- Protection/Deprotection : Employ Boc (tert-butoxycarbonyl) or Fmoc groups to temporarily block the amine during multi-step syntheses .

Q. How can fluorescence-based assays quantify target engagement in cellular models?

- Methodological Answer :

- Probe Design : Synthesize a fluorescent analog by conjugating dansyl chloride or fluorescein isothiocyanate (FITC) to the aminomethyl group .

- Cellular Imaging : Treat live cells with the probe and monitor localization via confocal microscopy. Co-stain with organelle-specific dyes (e.g., MitoTracker) to assess subcellular targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.